molecular formula C13H18N2O B1414697 1-(2,2-Dimethylpropanoyl)indolin-6-amine CAS No. 743476-50-8

1-(2,2-Dimethylpropanoyl)indolin-6-amine

Cat. No.: B1414697
CAS No.: 743476-50-8
M. Wt: 218.29 g/mol
InChI Key: JNEVETWNWHUFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

1-(2,2-Dimethylpropanoyl)indolin-6-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain amino acids and proteins, forming stable complexes that can influence the activity of these biomolecules . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can alter cell signaling pathways, which can impact cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target enzyme, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . Additionally, it can affect the overall metabolic balance within cells, impacting energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues can also influence its overall efficacy and impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biochemical activity .

Chemical Reactions Analysis

1-(2,2-Dimethylpropanoyl)indolin-6-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylpropanoyl)indolin-6-amine involves its interaction with specific molecular targets and pathways. As an indole derivative, it can bind to various receptors and enzymes, influencing biological processes . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2,2-Dimethylpropanoyl)indolin-6-amine can be compared with other indole derivatives such as:

    1-(2,2-Dimethylpropanoyl)indole: Similar in structure but lacks the amino group at the 6-position.

    1-(2,2-Dimethylpropanoyl)indolin-5-amine: Similar but with the amino group at the 5-position.

    1-(2,2-Dimethylpropanoyl)indolin-7-amine: Similar but with the amino group at the 7-position.

These compounds share similar chemical properties but differ in their biological activities and applications due to the position of the amino group.

Properties

IUPAC Name

1-(6-amino-2,3-dihydroindol-1-yl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-13(2,3)12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEVETWNWHUFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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